2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester

説明

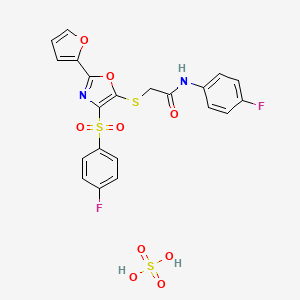

“2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester” is a compound with the molecular formula C13H18O10 . It is known in the biomedicine industry and serves as a pivotal compound . It originates from glucuronic acid and plays an indispensable function within drug metabolism and detoxification mechanisms .

Synthesis Analysis

The synthesis of this compound involves the use of D-glucuronic acid as the starting material . The specific preparation steps include adding 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester to a solution of hydrobromic acid in acetic acid . The mixture is kept stable at no more than 10°C, then naturally warmed to room temperature and stirred for 2 hours .

Molecular Structure Analysis

The molecular weight of “2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester” is 334.28 g/mol . Its IUPAC name is methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate . The compound has a complex structure with 23 heavy atoms .

Chemical Reactions Analysis

Some terpenyl 2,3,4-tri-O-acetyl-alpha-D-glucuronide methyl esters were synthesized from commercially available methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate and terpenoid alcohols in the presence of bis(trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane (DCM) in good yields .

Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 334.28 g/mol, a topological polar surface area of 135 Ų, and a complexity of 487 . It has one hydrogen bond donor and ten hydrogen bond acceptors .

科学的研究の応用

Prodrug Design and Cancer Therapy

2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester: has been used in the design and synthesis of water-soluble glucuronide derivatives. These derivatives are valuable in cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) . Researchers explore its potential as a prodrug to enhance drug delivery and improve therapeutic outcomes.

Carbohydrate Synthesis

This compound serves as a building block in carbohydrate synthesis. Specifically:

- D-Glucose 6-Phosphate : It participates in the synthesis of D-glucose 6-phosphate, a crucial intermediate in glycolysis and other metabolic pathways .

Glucuronide Derivatives

Researchers use 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester as an intermediate for synthesizing various glucuronide derivatives. These derivatives have applications in drug development, metabolism studies, and drug delivery systems .

Inositol Synthase Substrates

Phosphorylated derivatives of this compound are valuable for studying substrates for inositol synthase. Inositol plays essential roles in cell signaling, lipid metabolism, and membrane structure .

Anionic Surfactant Preparation

The compound contributes to the preparation of anionic surfactants. These surfactants find applications in detergents, emulsifiers, and other formulations .

将来の方向性

The compound has been used in various biochemical studies . It has been used to study the potential of water-soluble camptothecin glucuronide derivatives as a cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy . This suggests potential future directions in the field of cancer treatment.

特性

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9-,10-,11+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHFNXQWJBTGBL-HKLXJQGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2402556.png)

![4-(diethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2402557.png)

![[3-[(4-Aminopyrimidin-2-yl)methyl-methylamino]pyrrolidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2402564.png)

![N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride](/img/structure/B2402566.png)

![3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2402567.png)

![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2402569.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2402572.png)

![1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B2402573.png)